![molecular formula C21H15F3N4OS B2475430 3-(4-Methylphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine CAS No. 1114909-42-0](/img/structure/B2475430.png)
3-(4-Methylphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with several distinct functional groups. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also has a 1,2,4-oxadiazole ring, another six-membered ring containing three nitrogen atoms and one oxygen atom. The presence of a trifluoromethyl group and a sulfanyl group attached to these rings could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely quite complex. The presence of multiple aromatic rings (the pyridazine and the phenyl groups) would contribute to its stability. The electronegative trifluoromethyl group could create a significant dipole, potentially influencing the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents present. The aromatic rings might undergo electrophilic aromatic substitution reactions, while the trifluoromethyl group could potentially participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings and a trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and distribution in the body .科学的研究の応用
Herbicidal Activities
Research has demonstrated the synthesis of novel derivatives related to the specified compound with significant herbicidal activities. For instance, novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives were synthesized and evaluated for their herbicidal effectiveness against dicotyledonous plants. Some of these compounds showed complete inhibition of chlorophyll at very low concentrations, exhibiting higher herbicidal activities than commercial bleaching herbicides such as diflufenican (Han Xu et al., 2008). Additionally, a study on 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives revealed that certain compounds possess excellent herbicidal activities, highlighting the importance of substituted phenoxy groups and electron-withdrawing groups for enhanced activity (Han Xu et al., 2012).
Antibacterial Applications
Another study explored the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to create effective antibacterial agents. The research led to the creation of pyran, pyridine, and pyridazine derivatives, with eight compounds showing high antibacterial activities. This suggests potential applications of these compounds in developing new antibacterial treatments (M. E. Azab et al., 2013).
Antimicrobial Activity
Further research into pyridazine derivatives, including those related to your specified compound, has shown promising antimicrobial properties. For example, the synthesis and evaluation of certain 3-substituted pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazines revealed significant antimicrobial activity, suggesting their potential use in combating various microbial infections (F. El-Mariah et al., 2006).
Structural and Reactivity Studies
Studies on the synthesis, structure analysis, and reactivity of pyridazine and related compounds have provided insights into their potential scientific applications. For instance, the synthesis of 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine and its detailed structural elucidation through X-ray diffraction techniques highlight the pharmaceutical significance of heterocyclic compounds like pyridazine analogs (Hamdi Hamid Sallam et al., 2021).
将来の方向性
The potential applications of this compound would depend on its physical, chemical, and biological properties. If it shows promising biological activity, it could be further developed and optimized as a drug candidate. Alternatively, if it has unique chemical reactivity, it could be used as a building block in synthetic chemistry .
特性
IUPAC Name |
5-[[6-(4-methylphenyl)pyridazin-3-yl]sulfanylmethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4OS/c1-13-2-4-14(5-3-13)17-10-11-19(27-26-17)30-12-18-25-20(28-29-18)15-6-8-16(9-7-15)21(22,23)24/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHVDQZJUOKJCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

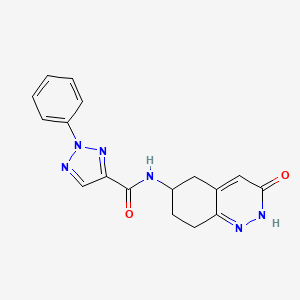
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)benzamide](/img/structure/B2475349.png)
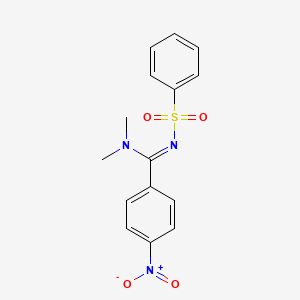
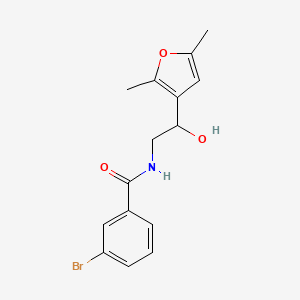
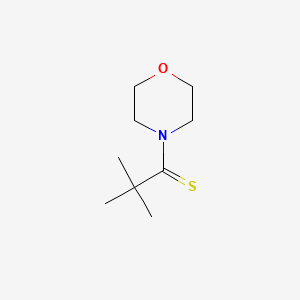


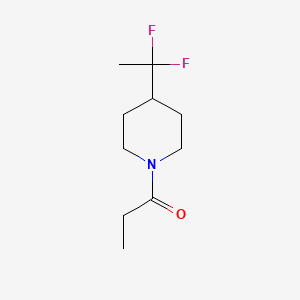
![5-(Methoxymethyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2475358.png)
![Morpholino{2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinyl}methanone](/img/structure/B2475359.png)
![2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2475361.png)

![N-allyl-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide](/img/structure/B2475368.png)
![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2475369.png)